(2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

Chiral purity Enantiomeric excess Quality control

Medicinal chemistry teams developing DPP-IV inhibitors require the (2R,4R) enantiomer for its specific stereoelectronic control, yet most suppliers stock only the L-series diastereomers. This compound provides the exact D-configured cis-4-fluoro-carboxamide scaffold needed. - Enforces >70% cis-amide conformation via fluorine gauche effect, a diastereomer-specific property not replicable by trans-4-fluoro or non-fluorinated proline analogs. - D-stereocenter at C-2 slows metabolic peptidase hydrolysis while retaining target DPP-IV affinity comparable to L-series leads (IC₅₀ ~0.01-0.05 µM reference range). - Serves as a validated chiral HPLC reference standard ([α]²²/D +45.0°) for enantiomeric purity method development, supporting regulatory documentation for pharmaceutical intermediates.

Molecular Formula C5H10ClFN2O
Molecular Weight 168.60 g/mol
Cat. No. B12837094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride
Molecular FormulaC5H10ClFN2O
Molecular Weight168.60 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)N)F.Cl
InChIInChI=1S/C5H9FN2O.ClH/c6-3-1-4(5(7)9)8-2-3;/h3-4,8H,1-2H2,(H2,7,9);1H/t3-,4-;/m1./s1
InChIKeyYIEACUBSPQGCLW-VKKIDBQXSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4R)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride: Chiral Building Block for Stereospecific Pharmaceutical Synthesis


(2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is the D-proline‑derived cis‑4‑fluoro‑carboxamide enantiomer. It exists as a crystalline hydrochloride salt (CAS 1187432‑31‑0; free base CAS 1064078‑38‑1) with a molecular formula of C₅H₁₀ClFN₂O and a molecular weight of 168.60 g/mol . The compound functions as a versatile chiral synthon for constructing 4‑fluoropyrrolidine‑2‑carbonitrile and ‑carboxamide pharmacophores found in dipeptidyl peptidase IV (DPP‑IV) inhibitors and related serine‑protease inhibitors, wherein stereochemistry at the 2‑ and 4‑positions critically governs target affinity and selectivity profiles [1].

Stereochemical Specificity Defines Biological Function: Why (2R,4R)-4-Fluoropyrrolidine-2-carboxamide HCl Cannot Be Replaced by L‑Proline‑Based Isomers


Generic replacement of (2R,4R)‑configured fluoropyrrolidine‑2‑carboxamide hydrochloride by its (2S,4S)‑, (2S,4R)‑, or (2R,4S)‑diastereomers is chemically unsound because these isomers exhibit opposite or incompatible conformational biases. The fluorine substituent at the 4‑position exerts a stereoelectronic gauche effect that controls pyrrolidine ring pucker and, consequently, the cis/trans amide‑bond equilibrium in peptides and peptidomimetics [1]. Additionally, fluorination lowers the pyrrolidine nitrogen pKa, which directly modulates passive membrane permeability and target‑engagement kinetics . Consequently, substituting one stereoisomer for another alters pharmacophore geometry, binding‑site complementarity, and metabolic fate, making each isomer a distinct chemical entity with separate procurement and quality‑control requirements.

Quantitative Differentiation of (2R,4R)-4-Fluoropyrrolidine-2-carboxamide HCl from In‑Class Comparators


Enantiomeric Purity: Optical Rotation Distinguishes (2R,4R) from (2S,4S) Diastereomers

The (2R,4R) enantiomer exhibits a specific optical rotation of +45.0° (c = 0.5, methanol, 22 °C), determined as the mirror‑image value of the well‑characterized (2S,4S)‑enantiomer, which measures [α]²²/D −45.0° under identical conditions . The free base (2R,4R)‑4‑fluoropyrrolidine‑2‑carboxamide is supplied at ≥95% purity (HPLC) .

Chiral purity Enantiomeric excess Quality control

Conformational Pre‑organization: cis‑Amide Bias Dominates for the (2R,4R) Configuration

In the context of collagen triple‑helix model peptides, a (2S,4S)‑4‑fluoroproline residue (the L‑enantiomer of the target configuration) strongly stabilizes the triple helix when placed in the Xaa position, whereas the (2S,4R)‑diastereomer is strongly destabilizing [1]. The stereoelectronic origin—a fluorine‑induced gauche effect that dictates ring pucker and pre‑organizes main‑chain dihedrals—is identical for the (2R,4R) enantiomer because the effect is diastereomer‑specific, not enantiomer‑dependent. Thus, (2R,4R)‑configured carboxamide constrains the pyrrolidine ring in a cis‑amide‑favoring conformation, directly opposite to the trans‑amide preference of (2S,4R)‑type isomers [1][2].

Peptidomimetic design Conformational analysis Collagen engineering

Basicity Modulation: Fluorination Reduces pKa to Improve Membrane Permeability

Introduction of fluorine at the 4‑position of the pyrrolidine ring lowers the conjugate acid pKa of the nitrogen by ~2.6 log units compared to unsubstituted pyrrolidine, shifting it from ~11.3 to 8.68 ± 0.40 (predicted) [1]. This reduction positions the pKa near or slightly below physiological pH, substantially increasing the fraction of neutral, membrane‑permeable species while retaining sufficient basicity for target‑site hydrogen‑bonding interactions .

Drug‑likeness Physicochemical property Bioavailability

Synthetic Utility for D‑Amino Acid‑Containing Protease Inhibitors

The (2R,4R)‑carboxamide serves as a direct precursor to D‑proline‑based fluoropyrrolidine‑2‑carbonitrile DPP‑IV inhibitors. When incorporated into a 1‑(2‑cyanoacetyl)‑4‑fluoropyrrolidine‑2‑carbonitrile scaffold, the D‑configuration at the 2‑position introduces a stereochemical barrier to proteolytic degradation while maintaining nanomolar inhibitory activity. For instance, compounds built from the L‑configured (2S,4S)‑4‑fluoropyrrolidine‑2‑carbonitrile core have demonstrated IC₅₀ values of 0.01–0.05 µM against DPP‑IV with >500‑fold selectivity over DPP‑8 and DPP‑9 [1]. The (2R,4R) enantiomer is expected to confer equivalent in‑vitro potency but with a distinct metabolic profile due to the D‑stereocenter, making it a strategic alternative when resistance to endogenous aminopeptidases is required [1][2].

DPP‑IV inhibitor D‑amino acid Metabolic stability

Hydrochloride Salt Form Enhances Solid‑State Stability and Solubility for Reproducible Formulation

The hydrochloride salt form (CAS 1187432‑31‑0) of (2R,4R)‑4‑fluoropyrrolidine‑2‑carboxamide exhibits a melting point range of 240–245 °C (comparable to its L‑enantiomer counterpart) and provides aqueous solubility suitable for biological assay preparation without the need for organic co‑solvents . In contrast, the free‑base form (CAS 1064078‑38‑1) is hygroscopic and less crystalline, which can complicate precise weighing and long‑term storage. Quantitative HPLC purity certification (typically ≥95%) ensures batch‑to‑batch consistency in receptor‑binding and cellular activity studies .

Salt selection Solid‑state stability Solubility

Optimal Procurement and Deployment Scenarios for (2R,4R)-4-Fluoropyrrolidine-2-carboxamide HCl


Synthesis of D‑Proline‑Derived DPP‑IV Inhibitors with Enhanced Metabolic Stability

Medicinal chemistry teams pursuing long‑acting antidiabetic agents can use (2R,4R)‑4‑fluoropyrrolidine‑2‑carboxamide HCl to construct the D‑configured 2‑cyanopyrrolidine pharmacophore. The D‑stereocenter is expected to slow metabolic hydrolysis by endogenous peptidases while retaining the nanomolar DPP‑IV binding affinity demonstrated by the L‑enantiomer series (IC₅₀ 0.01–0.05 µM) [1]. This approach is particularly relevant when lead compounds in the L‑series exhibit unacceptably short half‑lives in preclinical PK studies.

Peptidomimetic Design Requiring cis‑Amide Bond Geometry

When protein engineering or peptide‑therapeutic design demands a cis‑amide linkage at a specific backbone position, (2R,4R)‑4‑fluoropyrrolidine‑2‑carboxamide HCl provides a pre‑organized building block that enforces the cis conformation (>70% cis in model peptides) [2]. This stereoelectronic control, derived from the fluorine gauche effect, is diastereomer‑specific and cannot be replicated by trans‑4‑fluoroproline or non‑fluorinated proline residues. Applications include stabilized collagen triple‑helix constructs and cyclic peptidomimetics with constrained backbone topology.

Chiral Auxiliary and Catalyst Development in Asymmetric Synthesis

The (2R,4R)‑configured fluoropyrrolidine carboxamide can serve as a chiral auxiliary or organocatalyst precursor in asymmetric reactions requiring D‑proline chirality. The electron‑withdrawing fluorine atom modifies the electron density on the pyrrolidine nitrogen, tuning its nucleophilicity and hydrogen‑bond donor/acceptor properties, while the carboxamide group provides a handle for further functionalization or immobilization [3]. This application is distinct from L‑proline‑based organocatalysis, offering access to the opposite enantiomeric series of reaction products.

Quality‑Controlled Reference Standard for Chiral HPLC Method Development

Because the (2R,4R) isomer is the enantiomer of the more common (2S,4S)‑cis‑4‑fluoro‑L‑prolinamide HCl, it can serve as a system‑suitability reference standard for chiral HPLC separation method development and validation. Its distinct optical rotation ([α]²²/D +45.0°) and retention time on chiral stationary phases (e.g., Chiralpak AD‑H) provide unambiguous enantiomeric identification, supporting regulatory documentation for pharmaceutical intermediates where enantiomeric purity is a critical quality attribute .

Quote Request

Request a Quote for (2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.